-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as acetophenone or 4'-methoxyacetophenone, serves as a valuable building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the methoxy group (OCH3).
Research suggests that 2-Hydroxy-1-(4-methoxyphenyl)ethanone possesses potential biological activities, making it an interesting candidate for further investigation in medicinal chemistry.
2-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as α-hydroxy-4'-methoxyacetophenone, is an organic compound with the molecular formula and a molecular weight of 166.17 g/mol. This compound features a hydroxy group and a methoxy group attached to a phenyl ring, contributing to its reactivity and biological properties. The structure can be represented as follows:
This compound is notable for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Acidic conditions |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous solvents |
| Substitution | Nitric acid, Bromine | Varies based on substitution type |
2-Hydroxy-1-(4-methoxyphenyl)ethanone exhibits several biological activities:
These properties make it a candidate for therapeutic applications in treating inflammatory diseases and infections.
Synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone can be achieved through various methods:
The applications of 2-Hydroxy-1-(4-methoxyphenyl)ethanone include:
Research has shown that 2-Hydroxy-1-(4-methoxyphenyl)ethanone interacts with several molecular targets. Studies indicate that it can modulate pathways involved in inflammation and oxidative stress response. For instance, it has been demonstrated that this compound inhibits cyclooxygenase activity, which is crucial in the inflammatory process .
Several compounds share structural similarities with 2-Hydroxy-1-(4-methoxyphenyl)ethanone. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Hydroxy-1-(3-methoxyphenyl)ethanone | 87428-52-2 | 0.97 |
| 2-Methoxy-1-(4-methoxyphenyl)ethanone | 21160-26-9 | 0.93 |
| 4-(2-Oxo-2-phenylethoxy)benzaldehyde | 139484-40-5 | 0.90 |
| 1-(4-Hydroxyphenyl)-2-phenoxyethanone | 41978-29-4 | 0.90 |
What sets 2-Hydroxy-1-(4-methoxyphenyl)ethanone apart from these similar compounds is its specific combination of functional groups that confer distinct biological activities, particularly its potent anti-inflammatory and antioxidant properties. This unique profile makes it a valuable compound in both research and application contexts.
Irritant